molecular formula C24H27N3O6S B6561420 6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946259-63-8

6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6561420
CAS No.: 946259-63-8
M. Wt: 485.6 g/mol
InChI Key: YNNOTOXQQITMAE-UHFFFAOYSA-N
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Description

This compound features a 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienone core fused with a sulfonated piperazine moiety substituted by a 2-(3-methoxyphenoxy)acetyl group. The 3-methoxyphenoxy substituent may influence lipophilicity and receptor binding, analogous to bioactive aryl ethers in pharmaceuticals .

Properties

IUPAC Name

6-[4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-32-19-3-2-4-20(15-19)33-16-23(29)25-9-11-26(12-10-25)34(30,31)21-13-17-5-6-22(28)27-8-7-18(14-21)24(17)27/h2-4,13-15H,5-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNOTOXQQITMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-({4-[2-(3-methoxyphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one (CAS Number: 946259-63-8) is a complex organic molecule with potential biological activities. This article reviews its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3O6SC_{24}H_{27}N_{3}O_{6}S, with a molecular weight of approximately 485.55 g/mol. The structure incorporates several functional groups that may contribute to its biological activity, including a piperazine ring and a methoxyphenoxy acetyl moiety.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC24H27N3O6SC_{24}H_{27}N_{3}O_{6}S
Molecular Weight485.55 g/mol
Key Functional GroupsPiperazine, Methoxyphenoxy Acetyl
CAS Number946259-63-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to the target molecule. For instance, derivatives containing acetyl groups have shown enhanced activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of specific functional groups appears to enhance their efficacy.

Case Study:
A study evaluated the antimicrobial activity of related compounds against a panel of Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent bactericidal effects comparable to standard antibiotics .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) revealed varying degrees of cytotoxic effects depending on concentration and exposure time.

Table 2: Cytotoxicity Results

CompoundConcentration (µM)Cell Viability (%) After 24hCell Viability (%) After 48h
Compound A1009279
Compound B2006873
Compound C509697

The results indicated that while some compounds led to reduced cell viability at higher concentrations, others showed increased metabolic activity at lower doses .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is hypothesized that the sulfonamide moiety may play a significant role in inhibiting bacterial growth by interfering with essential metabolic pathways or by disrupting biofilm formation .

Potential Applications

Given its structure and observed biological activities, this compound could have applications in:

  • Antimicrobial therapies : Particularly in treating infections caused by resistant bacteria.
  • Pharmaceutical development : As a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / Core Structure Key Substituents Structural Differences vs. Target Compound Hypothesized Impact on Activity
6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[...]dodecatrienone 3,4-Dimethoxybenzoyl on piperazine Benzoyl vs. acetylphenoxy; additional methoxy group Increased electron density may enhance receptor affinity but reduce metabolic stability.
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}azatricyclo[...] Butyl linker, 2-methoxyphenylpiperazine Extended alkyl chain; tricyclic core variation Altered pharmacokinetics (e.g., longer half-life) but reduced blood-brain barrier penetration.
AZD5153 (Bromodomain inhibitor) Triazolopyridazine-piperazine bivalent system Bivalent binding motif; heteroaromatic core Enhanced target selectivity via dual binding; distinct mechanism (BET inhibition vs. apoptosis).

Pharmacological Profiles

  • Sigma-2 Receptor Agonists (e.g., CB-64D) : EC₅₀ values: ~10–50 μM (apoptosis induction in breast cancer lines). Mechanism: Caspase-independent apoptosis, synergistic with doxorubicin. However, its tricyclic core may limit membrane permeability versus linear analogs.
  • Piperazine-based Antiproliferatives :

    • Tetrazole-thiol derivatives () show IC₅₀ values of 1–10 μM in preliminary screens.
    • Comparison : The target’s sulfonyl group may enhance solubility over thioether-linked analogs, improving bioavailability but possibly reducing cell uptake.

Physicochemical Properties

  • Lipophilicity: The 3-methoxyphenoxy group increases logP versus dimethoxybenzoyl analogs (), favoring tissue penetration but risking CYP-mediated demethylation .
  • Solubility: Sulfonated piperazines generally exhibit higher aqueous solubility (>50 μM) than non-sulfonated counterparts, critical for intravenous administration .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Piperazine sulfonates with electron-rich aryl groups (e.g., 3-methoxy, 3,4-dimethoxy) show enhanced cytotoxicity, likely due to improved target binding .
  • Synergistic Potential: Sigma-2 agonists () and bromodomain inhibitors () demonstrate synergy with chemotherapeutics. The target compound’s dual functionality (tricyclic core + piperazine sulfonate) may enable similar synergies, warranting combinatorial studies.
  • Knowledge Gaps: No X-ray or computational binding data exist for the target compound, unlike AZD5153 . Metabolic stability and toxicity profiles remain uncharacterized compared to ’s diazaspiro analogs.

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